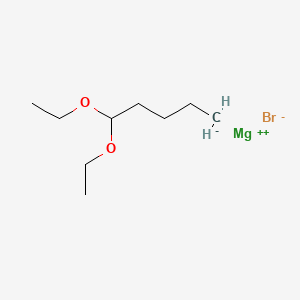![molecular formula C10H6F3NO5S B12550987 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- CAS No. 142096-73-9](/img/structure/B12550987.png)
1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-: is a compound that belongs to the class of isoindoles. Isoindoles are nitrogen-containing heterocycles that are widely found in biologically active compounds and natural products. This particular compound is notable for its unique structure, which includes a trifluoroethylsulfonyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- can be achieved through several methods. One common approach involves the use of rhodium-catalyzed cascade reactions. This method utilizes a rhodium vinylcarbene to react with a nitrile, forming a nitrile ylide with extended conjugation. The reaction proceeds through a series of steps, including 1,7-electrocyclization and the attack of a second vinylcarbene, resulting in the formation of the desired isoindole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous rhodium catalysis is common in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced isoindole derivatives.
Substitution: The trifluoroethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoindole derivatives, while substitution reactions can produce a wide range of functionalized isoindoles .
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, particularly in the development of bioactive molecules.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions and its participation in cyclization reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione: A closely related compound without the trifluoroethylsulfonyl group.
2,3-Dihydro-1H-isoindole: Another isoindole derivative with different substituents.
Isoindoline: A structurally similar compound with a different nitrogen configuration.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]- is unique due to the presence of the trifluoroethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it a valuable tool in various scientific applications .
Eigenschaften
CAS-Nummer |
142096-73-9 |
|---|---|
Molekularformel |
C10H6F3NO5S |
Molekulargewicht |
309.22 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroethanesulfonate |
InChI |
InChI=1S/C10H6F3NO5S/c11-10(12,13)5-20(17,18)19-14-8(15)6-3-1-2-4-7(6)9(14)16/h1-4H,5H2 |
InChI-Schlüssel |
LWDWESSAGLWTJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)

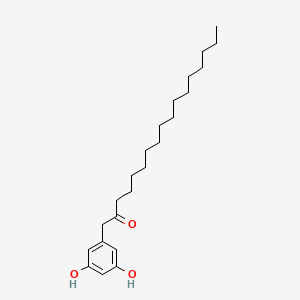
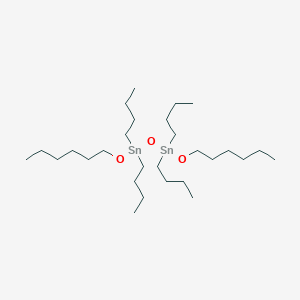
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
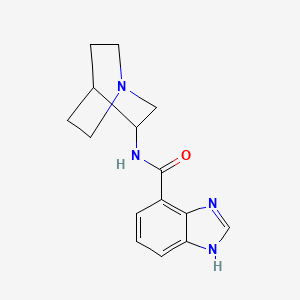
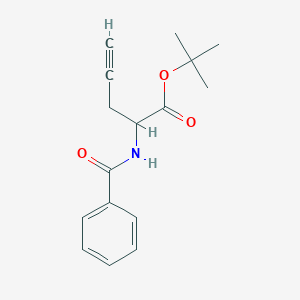
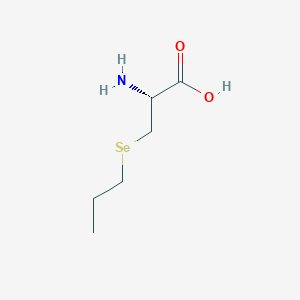
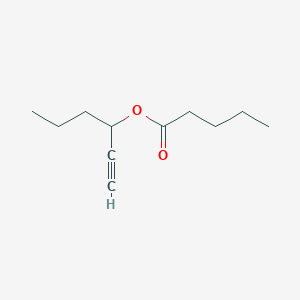
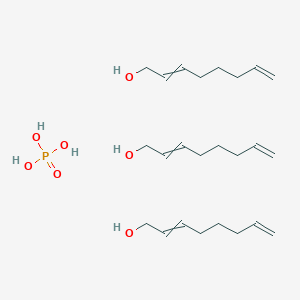
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
